![molecular formula C18H17NO5S B2644113 N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide CAS No. 606945-13-5](/img/structure/B2644113.png)
N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide
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Description
“N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide” is a sulfonamide compound. Sulfonamides are a group of compounds containing the sulfonamide functional group, which is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to an amine group .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a furan ring attached to a sulfonamide group, which is in turn attached to a benzene ring substituted with a methoxyphenoxy group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as hydrolysis, especially under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the sulfonamide group could potentially make the compound more soluble in water .Scientific Research Applications
Synthesis and Chemical Properties
A study highlighted the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction, which involves a rare 1,2-alkynyl migration onto a gold carbenoid, enriching the chemistry of gold carbenoid with respect to group migration (Wang et al., 2014). This process demonstrates the synthetic versatility of furan-containing benzenesulfonamides, potentially including the compound of interest.
Structural Studies
Research on isomorphous benzenesulfonamide crystal structures, including N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamides, has revealed that crystal packing is significantly influenced by intermolecular C-H...O, C-H...π, and C-H...Cl interactions (Bats et al., 2001). These findings provide insights into the molecular interactions that may influence the properties and stability of N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide.
Applications in Photodynamic Therapy
A zinc phthalocyanine substituted with benzenesulfonamide derivative groups has been synthesized, showing significant potential for photodynamic therapy due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin et al., 2020). This research underscores the application of benzenesulfonamide derivatives in the development of photosensitizers for cancer treatment, indicating the potential biomedical relevance of the compound .
Anticancer and Antiangiogenic Activity
The design and synthesis of 3-arylaminobenzofuran derivatives, potentially related to the chemical structure of interest, have shown significant antiproliferative activity against cancer cells and potent antiangiogenic effects. This highlights the compound's relevance in cancer research and therapeutic applications (Romagnoli et al., 2015).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(2-methoxyphenoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-22-17-6-2-3-7-18(17)24-14-8-10-16(11-9-14)25(20,21)19-13-15-5-4-12-23-15/h2-12,19H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPKNUJVHIULME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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